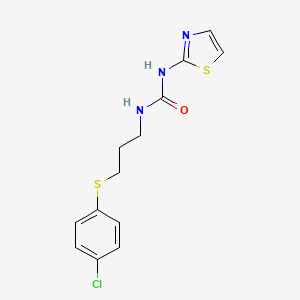

1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with thio, urea, and thiazolyl groups have been reported to exhibit significant biological activities, such as acetylcholinesterase inhibition, anti-cancer properties, and fungicidal activities .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of appropriate isocyanates with corresponding amines or other nucleophiles. For instance, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives was achieved through a structure-based design, indicating a targeted approach to obtain compounds with desired biological activities . Similarly, other urea derivatives were synthesized by reacting acylazides with amines or by the reaction of amines with aroyl isocyanates .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. X-ray diffraction (XRD) has been employed to determine the crystal structure of compounds such as 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, which crystallizes in the monoclinic system . Although this particular compound is not a urea derivative, the technique is relevant for understanding the molecular arrangement of similar compounds.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by the substituents attached to the urea moiety. For example, thiadiazolyl-phenyl-ureas have been found to inhibit energy conservation in respiration and photosynthesis, indicating that these compounds can interact with biological systems in a way that affects fundamental processes such as ATP formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be inferred from their structural features and the results of various characterization techniques. For instance, the presence of chlorophenyl groups can contribute to the lipophilicity of the compounds, which is important for their interaction with biological membranes. The fungicidal activity of a compound like 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea suggests that these compounds can penetrate fungal cells and exert their biological effects . The crystal structure analysis provides insights into the solid-state properties, which can be correlated with their stability and solubility .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Novel thiazolyl urea derivatives have been synthesized and structurally characterized, with some showing promising antitumor activities. The synthesis involves the reaction of amino-thiazoles with isocyanates, confirmed through techniques like NMR and X-ray diffraction analysis (Ling et al., 2008).

Antioxidant Activity

A series of thiazole analogues possessing urea, thiourea, and selenourea functionality demonstrated significant in vitro antioxidant activity. The compounds with selenourea functionality, in particular, exhibited potent activity, indicating a new class of antioxidant agents worthy of further investigation (Bhaskara Reddy et al., 2015).

Anti-tumor and Anti-metastasis Properties

Certain derivatives have been found to significantly reduce the number of lung metastases in tumor models, highlighting their potential as anti-metastasis agents. This suggests a promising avenue for cancer therapy research (Xia, 2011).

Anticholinesterase and Antioxidant Activities

Some coumarylthiazole derivatives containing aryl urea/thiourea groups were synthesized and evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, exhibiting inhibitory activity. These compounds also showed significant antioxidant activity, pointing towards potential therapeutic applications (Kurt et al., 2015).

Insecticidal Activity and Growth Regulation

The urea derivatives have been evaluated for their insecticidal activity and potential as growth regulators. Their mode of action includes interfering with cuticle deposition in insects, offering a unique approach to pest control (Mulder & Gijswijt, 1973).

Antibacterial and Antifungal Activities

Research into the antibacterial and antifungal activities of thiazole urea derivatives has identified compounds with very good activity against various bacterial and fungal strains. This opens up possibilities for developing new antimicrobial agents (Sujatha et al., 2019).

Eigenschaften

IUPAC Name |

1-[3-(4-chlorophenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS2/c14-10-2-4-11(5-3-10)19-8-1-6-15-12(18)17-13-16-7-9-20-13/h2-5,7,9H,1,6,8H2,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJZZPGDHPJQJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCCNC(=O)NC2=NC=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)

![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)

![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)

![4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2509778.png)

![2-Bicyclo[2.1.1]hexanylmethanol](/img/structure/B2509781.png)